3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
Description
3-{[(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is a pyrazole-derived phenolic compound characterized by a pyrazole ring substituted with isopropyl and methyl groups at positions 1 and 3, respectively. The amino-methylphenol moiety bridges the pyrazole and aromatic phenol groups, conferring unique physicochemical properties.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-10(2)17-9-14(11(3)16-17)15-8-12-5-4-6-13(18)7-12;/h4-7,9-10,15,18H,8H2,1-3H3;1H |
InChI Key |
YIQZBMXJDDZPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by functional group transformations to introduce the aminomethyl linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the pyrazole moiety can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 245.33 g/mol (theoretical).
- Functional Groups: Phenol (-OH), secondary amine (-NH-), pyrazole ring.
Comparison with Structurally Similar Compounds
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Structure: Replaces the phenol group with pyridine and substitutes isopropyl with cyclopropyl. Synthesis: Prepared via copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in DMSO at 35°C for 48 hours (17.9% yield) . Properties:
- Melting Point : 104–107°C.
- Spectroscopy : ¹H NMR (CDCl₃) shows aromatic pyridine protons (δ 8.87 ppm) and cyclopropyl signals.
Key Differences : - The pyridine group lacks hydrogen-bonding capability compared to phenol, reducing polarity and aqueous solubility.
- Cyclopropyl substituent may enhance metabolic stability compared to isopropyl.
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Structure: Features a methylthio-propyl chain instead of the amino-methylphenol bridge. Synthesis: Similar coupling methods but with methylthio-propylamine. Properties:
- IR Spectroscopy : N-H stretch at 3298 cm⁻¹.
- ¹H NMR : Methylthio protons at δ 2.10 ppm (s, 3H).
Key Differences : - Absence of phenol reduces hydrogen-bonding capacity, impacting crystal packing .
Chlorinated Derivative (C₁₄H₂₀ClN₃O)
Structure : lists a compound with the same name but includes chlorine (C₁₄H₂₀ClN₃O), suggesting a possible substitution or data error.
Properties :
- Molecular Weight : 281.78 g/mol.
Key Differences : - Discrepancy highlights the need for verification of structural data .
Data Table: Comparative Analysis
| Property | 3-{[(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol | N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₉N₃O | C₁₂H₁₄N₄ | C₁₃H₁₈N₄S |
| Molecular Weight (g/mol) | 245.33 | 214.27 | 262.37 |
| Key Functional Groups | Phenol, pyrazole, amine | Pyridine, cyclopropyl, amine | Pyridine, methylthio, amine |
| Melting Point | Not reported | 104–107°C | Not reported |
| Hydrogen Bonding | Strong (phenol -OH) | Weak (pyridine N) | Weak (amine only) |
| Synthetic Yield | Not reported | 17.9% | Not reported |
Research Implications
- Hydrogen Bonding: The phenol group in the target compound enables robust hydrogen-bonded networks, critical for crystal engineering and drug-receptor interactions .
- Synthetic Challenges : Low yields in analogs (e.g., 17.9% in cyclopropyl derivative) suggest optimization is needed for scalable synthesis .
- Structural Variability: Substitutions (e.g., pyridine vs. phenol, cyclopropyl vs. isopropyl) significantly alter physicochemical and biological profiles, guiding structure-activity relationship (SAR) studies.
Notes on Data Limitations
Biological Activity
The compound 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol , identified by its CAS number 1856073-55-6, belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.7811 g/mol
SMILES Representation: CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(C)C.Cl
The structure features a pyrazole ring with an isopropyl group and a phenolic moiety, which are critical for its biological activity. The unique combination of these functional groups may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity: Some pyrazole derivatives have demonstrated significant antimicrobial effects against various pathogens.
- Antitumor Effects: Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
- Anti-inflammatory Properties: Pyrazole derivatives are also noted for their ability to modulate inflammatory pathways.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | 3-Methylpyrazole | Disruption of bacterial cell wall synthesis |
| Antitumor | Various pyrazole analogs | Inhibition of BRAF(V600E) and EGFR pathways |
| Anti-inflammatory | Pyrazole carboxamides | Inhibition of COX enzymes and cytokine production |
The biological activity of This compound is likely mediated through several mechanisms:
- Receptor Interaction: The compound may interact with specific receptors involved in signaling pathways related to pain and inflammation.
- Enzyme Inhibition: Similar compounds have shown inhibition of key enzymes such as cyclooxygenases (COX), which play a role in inflammatory responses.
- Cell Cycle Regulation: Certain pyrazole derivatives have been implicated in the regulation of cell cycle progression, particularly in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological activity of related pyrazole compounds, providing insights into their potential applications:
- Antifungal Activity Study: A study on synthesized pyrazole carboxamides demonstrated notable antifungal activity against various phytopathogenic fungi, suggesting that similar structural motifs could confer antifungal properties to This compound .
- Antitumor Research: Research has indicated that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds targeting BRAF(V600E) showed promising results in preclinical models .
Q & A
Basic: What are the optimal synthetic routes for 3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrazole derivatives often involves nucleophilic substitution or Mannich reactions. For example:
- Mannich Reaction : Introduce the aminomethyl group to the phenol via a three-component reaction involving formaldehyde and the pyrazole amine. This method is effective for creating C–N bonds under mild conditions .
- Base-Catalyzed Coupling : Use K₂CO₃ as a base to facilitate nucleophilic aromatic substitution between halogenated pyrazoles and phenolic hydroxyl groups, as demonstrated in pyrazole-carbaldehyde synthesis .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., xylene for reflux or ethanol/glacial acetic acid for cyclization) and catalyst loading (e.g., Cs₂CO₃ for Ullmann-type couplings) to improve yields .
Basic: How can spectroscopic methods (NMR, IR, HRMS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Compare chemical shifts to similar pyrazole derivatives. For instance, the methyl group on the pyrazole ring typically appears at δ ~2.1–2.5 ppm, while the phenolic –OH resonates at δ ~5.0–6.0 ppm (broad) .
- IR Spectroscopy : Identify key functional groups, such as N–H stretches (~3298 cm⁻¹ for secondary amines) and O–H stretches (~3200–3500 cm⁻¹ for phenol) .
- HRMS : Validate molecular weight with <5 ppm error. For example, a parent ion at m/z 215 [M+H]⁺ aligns with theoretical calculations .
Basic: What are the critical solubility and stability considerations for this compound in experimental assays?
Methodological Answer:
- Solubility : Test in DMSO (common for biological assays) or ethanol/water mixtures. Pyrazole-phenol hybrids often exhibit poor aqueous solubility due to aromatic stacking; sonication or co-solvents (e.g., PEG-400) may enhance dispersion .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks). Monitor degradation via HPLC. Phenolic groups are prone to oxidation—add antioxidants (e.g., BHT) to storage solutions .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
Methodological Answer:
- Structural Modifications : Vary substituents on the pyrazole (e.g., isopropyl vs. phenyl) and phenol rings to assess impacts on bioactivity. For example, bulky groups may enhance binding to hydrophobic enzyme pockets .
- Assay Selection : Prioritize targets based on known pyrazole activities (e.g., anti-inflammatory assays like COX-2 inhibition or antimicrobial disk diffusion). Include positive controls (e.g., indomethacin for COX-2) .
- Data Correlation : Use multivariate analysis to link electronic (Hammett constants) or steric (Taft parameters) descriptors to activity trends .
Advanced: What computational modeling approaches are suitable for predicting its interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding between the phenolic –OH and active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict ADMET properties .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments in triplicate under standardized conditions (e.g., fixed cell passage number, serum-free media).
- Interference Checks : Test for compound fluorescence/absorbance at assay wavelengths (e.g., 570 nm for MTT) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 4-arylpyrazoles) to identify trends or outliers .
Advanced: What methodologies assess the environmental impact or degradation pathways of this compound?
Methodological Answer:
- Environmental Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor via LC-MS for transformation products (e.g., hydroxylated derivatives) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) or algae (OECD 201). Correlate results with logKow values to predict bioaccumulation .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze degradation products via GC-MS. Pyrazole rings may fragment into smaller amines or phenols .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystallization : Optimize vapor diffusion using ethanol/water mixtures. Pyrazole-phenol derivatives often form crystals with intermolecular H-bonds (e.g., O–H···N interactions) .
- Data Collection : Use a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL—expect dihedral angles of ~15–50° between aromatic rings .
- Validation : Check CIF files with PLATON to confirm absence of twinning or disorder.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
